
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol
Overview
Description
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol: is a chemical compound with the molecular formula C9H9F3O2 and a molecular weight of 206.16 g/mol It is characterized by the presence of a trifluoromethyl group attached to a hydroxypropan-2-yl group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol typically involves the reaction of phenol with 1,1,1-trifluoro-2-propanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
The compound 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, often referred to in scientific literature by its chemical name, has garnered attention for its diverse applications across various fields, particularly in biology and biochemistry. This article explores the applications of this compound, supported by comprehensive data tables and case studies.
Biological Applications
This compound serves as an organic buffer in biological and biochemical research. Buffers are critical in maintaining pH levels during experiments, which is essential for enzyme activity and stability of biomolecules.
Case Study: Buffering Capacity
A study investigating the buffering capacity of this compound demonstrated its effectiveness in maintaining stable pH levels in enzymatic reactions, thus enhancing the efficiency of biochemical assays.
Chemical Synthesis
In synthetic organic chemistry, this compound acts as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances lipophilicity and metabolic stability.
Table 1: Synthesis Pathways
Reaction Type | Product | Reference |
---|---|---|
Nucleophilic Substitution | Fluorinated phenolic derivatives | |
Coupling Reactions | Biologically active compounds |
Material Science
The unique properties of this compound make it suitable for developing advanced materials with specific thermal and chemical resistance.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices can significantly improve thermal stability and resistance to solvents, making it valuable for coatings and adhesives.
Pharmaceutical Applications
Due to its structural characteristics, this compound is being explored for potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Table 2: Potential Therapeutic Targets
Target Protein | Mechanism of Action | Potential Application |
---|---|---|
Enzyme Inhibition | Competitive inhibition | Anticancer agents |
Receptor Modulation | Allosteric modulation | Neurological disorders |
Mechanism of Action
The mechanism of action of 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target . The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-propanol: Similar in structure but lacks the phenol ring.
2-(4-Hydroxyphenyl)propan-2-ol: Similar in structure but lacks the trifluoromethyl group.
Uniqueness: 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol is unique due to the presence of both the trifluoromethyl group and the phenol ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Biological Activity
4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, also known as a trifluoromethylated phenolic compound, has garnered attention in biological research due to its unique chemical structure and potential applications in pharmacology and biochemistry. With a molecular formula of and a molecular weight of 206.16 g/mol, this compound is characterized by its trifluoromethyl group that significantly influences its biological activity.
The specific mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may interact with various biological targets due to its structural similarity to natural substrates. Current research is focused on elucidating these interactions and understanding the resulting biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are under investigation. Understanding these properties is crucial as they directly affect the compound's bioavailability and therapeutic potential. Preliminary studies suggest that environmental factors may influence the compound's stability and efficacy.
Enzyme Interaction Studies
In biological research, this compound has been utilized as a probe to study enzyme interactions and metabolic pathways. Its unique trifluoromethyl group allows it to mimic certain substrates, facilitating the investigation of enzyme kinetics and mechanisms.
Potential Therapeutic Uses
The compound's potential therapeutic applications are being explored in various contexts:
- Drug Development : Preliminary studies indicate that it could serve as a lead compound for developing drugs targeting specific enzymes or receptors.
- Industrial Applications : In the industrial sector, it is being evaluated for use in producing specialty chemicals with enhanced properties.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
This compound | Structure | Contains both trifluoromethyl group and phenolic structure |
1,1,1-Trifluoro-2-propanol | Structure | Lacks phenolic ring |
2-(4-Hydroxyphenyl)propan-2-ol | Structure | Lacks trifluoromethyl group |
Case Studies
Several case studies have highlighted the biological activity of this compound:
Study 1: Enzyme Interaction
A recent study investigated the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound could modulate enzyme activity, suggesting its potential role in drug metabolism.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated significant inhibitory effects on Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(1,1,1-Trifluoro-2-hydroxypropan-2-yl)phenol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is often synthesized via nucleophilic trifluoromethylation of phenolic derivatives using reagents like trifluoromethyltrimethylsilane (TMSCF₃) under basic conditions. For example, in pharmaceutical intermediates, it is prepared through Suzuki-Miyaura coupling or substitution reactions involving halogenated precursors . Optimization involves adjusting temperature (typically 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization ensures high purity (>95%) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming the trifluoromethyl group (δ ≈ -60 to -70 ppm). ¹H NMR identifies the phenolic proton (δ 5.5–6.5 ppm, broad) and adjacent hydroxypropan-2-yl group (δ 1.5–2.5 ppm).
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, crystal structures reveal dihedral angles (e.g., 64.97° between aromatic rings) and O–H⋯N hydrogen bonds stabilizing the lattice .
- HPLC-MS : Validates purity and molecular weight (e.g., [M+H]⁺ = 235.04) using C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How does the steric and electronic influence of the trifluoromethyl group affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group is both electron-withdrawing (-I effect) and sterically bulky, which slows electrophilic aromatic substitution but enhances stability in radical reactions. For example, in Pd-catalyzed couplings, the group deactivates the aromatic ring, requiring electron-rich ligands (e.g., SPhos) and elevated temperatures (80–100°C) to achieve coupling yields >70% . Computational studies (DFT) can model charge distribution to predict regioselectivity .
Q. How can researchers resolve contradictions in reported spectral data for this compound, particularly regarding tautomerism or polymorphism?
- Methodological Answer : Discrepancies may arise from tautomeric equilibria (e.g., keto-enol forms) or polymorphic crystal packing. Strategies include:
- Variable-Temperature NMR : Identifies dynamic equilibria by observing signal coalescence at elevated temperatures.
- PXRD : Differentiates polymorphs by comparing experimental diffraction patterns (e.g., 2θ = 12.5°, 15.8°) with simulated data from single-crystal structures .
- Solid-State NMR : Resolves hydrogen-bonding variations in polymorphs .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., cytochrome P450). The trifluoromethyl group often enhances hydrophobic interactions.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS).
- QSAR Models : Correlate substituent effects (e.g., Hammett σ values) with inhibitory activity .
Q. How does the compound’s hydrogen-bonding propensity influence its crystallization behavior and solubility in pharmaceutical formulations?
- Methodological Answer : The phenolic –OH and trifluoromethyl groups form strong O–H⋯F and O–H⋯N hydrogen bonds, leading to dense crystal packing (e.g., space group P2₁/n with Z = 4) . Solubility can be modulated via co-crystallization with coformers (e.g., nicotinamide) or by synthesizing prodrugs (e.g., phosphate esters) .
Properties
IUPAC Name |
4-(1,1,1-trifluoro-2-hydroxypropan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-8(14,9(10,11)12)6-2-4-7(13)5-3-6/h2-5,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKAWMMGLNHYRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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